- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural ProductsChemistry - A European Journal, 2021, 27(48), 12410-12421,
Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride structure
상품 이름:Phenylsulfenyl Chloride
Phenylsulfenyl Chloride 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- 인치: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- InChIKey: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- 미소: ClSC1C=CC=CC=1
계산된 속성
- 정밀분자량: 143.98000
- 동위원소 질량: 143.9800490g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 1
- 복잡도: 59.5
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 25.3Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 다크 레드 흡습 유성 액체
- 밀도: 1.25
- 융해점: 44 °C
- 비등점: 262 ºC
- 플래시 포인트: 110 ºC
- PSA: 25.30000
- LogP: 2.93250
Phenylsulfenyl Chloride 보안 정보
Phenylsulfenyl Chloride 세관 데이터
- 세관 번호:2930909090
- 세관 데이터:
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2930909090개요:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
Phenylsulfenyl Chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 | |
Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
Aaron | AR00GV6N-100g |
Phenylsulfenylchloride |
931-59-9 | 98% | 100g |
$248.00 | 2025-02-10 | |
TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
TRC | P296045-25mg |
Phenylsulfenyl Chloride |
931-59-9 | 25mg |
$115.00 | 2023-05-17 |
Phenylsulfenyl Chloride 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt
참조
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)Journal of Organic Chemistry, 2008, 73(24), 9627-9632,
합성회로 3
반응 조건
1.1 Reagents: Chlorine
참조
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivativesCanadian Journal of Chemistry, 1980, 58(22), 2329-39,
합성회로 4
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl DisulfidesJournal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293,
합성회로 5
합성회로 6
합성회로 7
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthaseBioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727,
합성회로 8
합성회로 9
합성회로 10
합성회로 11
반응 조건
1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
참조
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivatorsJournal of the American Chemical Society, 2017, 139(40), 14077-14089,
합성회로 12
반응 조건
1.1 Reagents: Sulfuryl chloride
참조
- Benzenesulfenyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14,
합성회로 13
반응 조건
참조
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenatesPhosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9,
합성회로 14
반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
참조
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl ChloridesChemistry - An Asian Journal, 2014, 9(1), 58-62,
합성회로 15
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
참조
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures1998, , ,,
합성회로 16
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
참조
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
합성회로 17
반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
참조
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of NucleophilesOrganic Letters, 2019, 21(5), 1484-1487,
합성회로 18
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
참조
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of OxindolesOrganic Letters, 2011, 13(5), 1210-1213,
합성회로 19
반응 조건
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled
참조
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
합성회로 20
반응 조건
1.1 Reagents: Chlorine
참조
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chloridesJournal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40,
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride 관련 문헌
-
1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
-
2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
-
3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
-
4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
-
5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
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